molecular formula C10H8N2O3 B6187346 methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate CAS No. 2639444-49-6

methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate

Cat. No. B6187346
CAS RN: 2639444-49-6
M. Wt: 204.2
InChI Key:
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Description

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate (MDC) is a heterocyclic compound that belongs to the family of phthalazine derivatives. It is a white crystalline solid with a molecular formula of C7H6NO3. MDC is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. In this article, we will explore the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of MDC.

Scientific Research Applications

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has been used in a variety of scientific research applications, such as the synthesis of other heterocyclic compounds, the synthesis of drugs, and the study of enzyme-catalyzed reactions. This compound is also used as a model compound for the study of the mechanism of action of drugs. In addition, it is used to study the biochemical and physiological effects of drugs on living organisms.

Mechanism of Action

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate acts as a substrate for several enzymes, including cyclooxygenases, lipoxygenases, and cytochrome P450. The enzyme-catalyzed reaction of this compound results in the formation of several metabolites, such as 5-hydroxy-1-oxo-1,2-dihydrophthalazine-5-carboxylic acid, 5-hydroxy-1-oxo-2,3-dihydrophthalazine-5-carboxylic acid, and 5-hydroxy-1-oxo-3,4-dihydrophthalazine-5-carboxylic acid. These metabolites are further metabolized by other enzymes, resulting in the formation of various products.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of cyclooxygenases and lipoxygenases, which are enzymes involved in the biosynthesis of prostaglandins and leukotrienes. In addition, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-tumor activity. It also has been demonstrated to have an inhibitory effect on the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate is a versatile compound that has a wide range of applications in the laboratory. Its low cost and easy availability make it an attractive option for laboratory experiments. However, its reactivity and toxicity can be a limitation in some experiments.

Future Directions

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate has a wide range of potential applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. Potential future directions for this compound include its use in the synthesis of other heterocyclic compounds, the development of new drugs, and the study of enzyme-catalyzed reactions. In addition, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases.

Synthesis Methods

Methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate can be synthesized from phthalic anhydride and ethyl acetoacetate. The reaction is catalyzed by sulfuric acid in aqueous ethanol. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The product is then purified by recrystallization from ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1-oxo-1,2-dihydrophthalazine-5-carboxylate involves the reaction of 1,2-dihydrophthalazine-5-carboxylic acid with methanol and a dehydrating agent to form the desired product.", "Starting Materials": [ "1,2-dihydrophthalazine-5-carboxylic acid", "Methanol", "Dehydrating agent (such as thionyl chloride or phosphorus pentoxide)" ], "Reaction": [ "Add the 1,2-dihydrophthalazine-5-carboxylic acid to a round-bottom flask.", "Add methanol and the dehydrating agent to the flask.", "Heat the mixture under reflux for several hours.", "Allow the mixture to cool and then filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent." ] }

CAS RN

2639444-49-6

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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